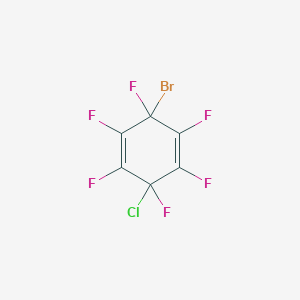
3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,4-diene is a halogenated derivative of cyclohexa-1,4-diene. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it highly reactive and useful in various chemical applications. The unique arrangement of these halogens on the cyclohexa-1,4-diene ring imparts distinct chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,4-diene typically involves the halogenation of hexafluorocyclohexa-1,4-diene. The process can be carried out in a stepwise manner:
Bromination: Hexafluorocyclohexa-1,4-diene is first treated with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Addition Reactions: The double bonds in the cyclohexa-1,4-diene ring can participate in addition reactions with electrophiles like hydrogen halides (HX) or halogens (X2).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Addition: Reagents like hydrogen chloride (HCl) or bromine (Br2) in non-polar solvents like dichloromethane (CH2Cl2).
Oxidation: Reagents like potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products
Substitution: Formation of hydroxylated or alkoxylated derivatives.
Addition: Formation of dihalogenated cyclohexane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,4-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,4-diene involves its interaction with various molecular targets. The halogen atoms can form strong bonds with nucleophilic sites on biomolecules, leading to the formation of covalent adducts. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which enhance its electrophilic character.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexane: Similar structure but lacks the double bonds, resulting in different reactivity.
3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorobenzene: Aromatic compound with different electronic properties due to the presence of a benzene ring.
3-Bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,3-diene: Similar structure but with different positions of double bonds, affecting its chemical behavior.
Propiedades
Número CAS |
111837-21-9 |
|---|---|
Fórmula molecular |
C6BrClF6 |
Peso molecular |
301.41 g/mol |
Nombre IUPAC |
3-bromo-6-chloro-1,2,3,4,5,6-hexafluorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6BrClF6/c7-5(13)1(9)3(11)6(8,14)4(12)2(5)10 |
Clave InChI |
GRSYVYHESZZHOU-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(=C(C1(F)Cl)F)F)(F)Br)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)

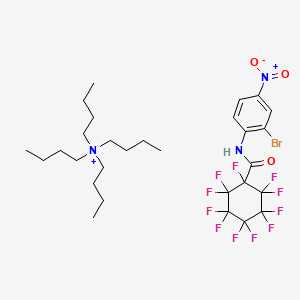
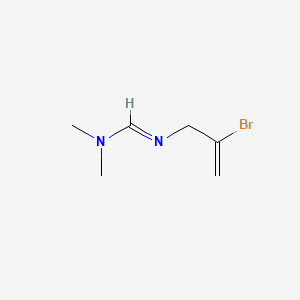
![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
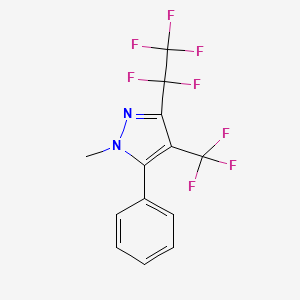
![36-Bromo-3,6,9,12,15,18,21,24,27,30-decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene](/img/structure/B14326707.png)
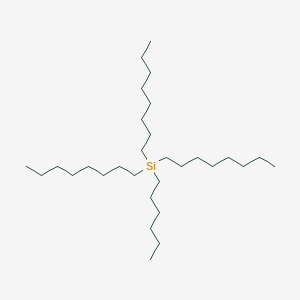


![N-{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide](/img/structure/B14326738.png)
